molecular formula C10H8OS B3050389 4-Methylchromene-2-thione CAS No. 25624-32-2

4-Methylchromene-2-thione

Cat. No. B3050389
CAS RN: 25624-32-2
M. Wt: 176.24 g/mol
InChI Key: XOUSCMHNRGQPDS-UHFFFAOYSA-N
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Description

4-Methylchromene-2-thione is a chemical compound with the molecular formula C10H8S2. It has an average mass of 192.301 Da and a monoisotopic mass of 192.006744 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methylchromene-2-thione are not available, similar compounds have been studied. For example, 4-methylchromene-2,7,8-trione has been shown to react with phosphonium ylides .


Physical And Chemical Properties Analysis

4-Methylchromene-2-thione has a density of 1.3±0.1 g/cm3, a boiling point of 299.6±43.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.8±3.0 kJ/mol and a flash point of 135.0±28.2 °C .

properties

IUPAC Name

4-methylchromene-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUSCMHNRGQPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)OC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368045
Record name 4-methylchromene-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylchromene-2-thione

CAS RN

25624-32-2
Record name 4-methylchromene-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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